3-(3-Fluoro-4-methoxycarbonylphenyl)phenol
Description
Properties
IUPAC Name |
methyl 2-fluoro-4-(3-hydroxyphenyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c1-18-14(17)12-6-5-10(8-13(12)15)9-3-2-4-11(16)7-9/h2-8,16H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVKDUDOONOVHOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=CC(=CC=C2)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50683584 | |
| Record name | Methyl 3-fluoro-3'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50683584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261900-20-2 | |
| Record name | Methyl 3-fluoro-3'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50683584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoro-4-methoxycarbonylphenyl)phenol typically involves the following steps:
Starting Material: The synthesis begins with a suitable phenol derivative.
Fluorination: Introduction of the fluoro group can be achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Methoxycarbonylation: The methoxycarbonyl group is introduced via esterification using methoxycarbonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluoro-4-methoxycarbonylphenyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluoro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenols.
Scientific Research Applications
3-(3-Fluoro-4-methoxycarbonylphenyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(3-Fluoro-4-methoxycarbonylphenyl)phenol depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or proteins. The fluoro and methoxycarbonyl groups can enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physical Properties
The substituents on aromatic phenols significantly affect melting points, solubility, and spectroscopic profiles.
Key Observations :
- Fluorine: Reduces electron density, increasing acidity compared to non-fluorinated phenols .
- Methoxycarbonyl vs. Methyl: The ester group (COOCH₃) increases molecular weight and polarity, likely raising melting points relative to methyl-substituted analogs (e.g., 3-Fluoro-4-methylphenol) .
Chemical Reactivity
Hydrolysis of Ester Groups
The 4-methoxycarbonyl group is susceptible to hydrolysis. Comparable esters, such as (4-Methoxycarbonylbenzyl)triphenylphosphonium bromide (), hydrolyze under acidic/basic conditions to carboxylic acids. The adjacent fluorine may accelerate hydrolysis due to its electron-withdrawing effect .
Hydrogen Bonding and Crystal Packing
Phenolic OH groups form hydrogen bonds, as seen in 3-(diethylamino)phenol (), which creates O–H⋯O networks. The target compound’s ester group may compete for hydrogen-bonding sites, altering crystal packing compared to simpler phenols .
Opioid Receptor Interactions
highlights that phenolic substituents (e.g., methyl groups) influence opioid receptor binding. The target compound’s fluorine and ester groups may enhance binding affinity or metabolic stability compared to 3,4-dimethyl analogs .
Metabolic Stability
Fluorine often reduces metabolic degradation by blocking cytochrome P450 oxidation. The ester group, however, may introduce susceptibility to esterase-mediated hydrolysis, as seen in prodrug designs .
Q & A
Q. What are the optimal synthetic routes for 3-(3-Fluoro-4-methoxycarbonylphenyl)phenol, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) between fluorinated aryl halides and methoxycarbonyl-substituted boronic acids. For example, coupling 3-fluoro-4-bromophenyl methoxycarbonyl precursors with phenol derivatives under palladium catalysis (0.5–2 mol% Pd(PPh₃)₄) in a mixed solvent system (THF/H₂O) at 80–100°C yields the target compound . Key factors:
- Catalyst loading : Higher Pd concentrations reduce side products.
- Temperature : Elevated temperatures (>90°C) improve coupling efficiency but risk ester group hydrolysis.
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) achieves >95% purity.
Reference protocols from structurally similar fluorophenyl esters (e.g., methyl 3-fluoro-4-[4-(methoxycarbonyl)phenyl]benzoate) suggest analogous conditions .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer : Use a multi-technique approach:
- NMR : ¹⁹F NMR confirms fluorine position (δ ≈ -110 to -120 ppm for aromatic F); ¹H NMR identifies phenolic -OH (δ 5–6 ppm, broad) and ester methyl groups (δ 3.8–4.0 ppm) .
- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) resolve impurities; ESI-MS detects [M+H]⁺ (exact mass: ~274.06 g/mol).
- Elemental Analysis : Validate C, H, F, and O percentages (±0.3% deviation).
Advanced Research Questions
Q. What electronic and steric effects dominate the reactivity of this compound in substitution reactions?
- Methodological Answer : The fluorine atom exerts strong electron-withdrawing effects (-I), activating the para-position for nucleophilic aromatic substitution (NAS). However, steric hindrance from the methoxycarbonyl group slows reactivity at the ortho position. Case studies on analogous compounds (e.g., 4-(3-Chloro-4-fluorophenyl)-3-fluorobenzoic acid) show:
- Kinetic control : Electrophilic attacks favor the para-fluoro position (lower activation energy).
- Thermodynamic control : Steric bulk shifts selectivity to meta positions in prolonged reactions .
Computational modeling (DFT) predicts reaction pathways by analyzing charge distribution and frontier molecular orbitals .
Q. How can researchers resolve contradictions in reported bioactivity data for fluorinated phenolic derivatives?
- Methodological Answer : Discrepancies often arise from assay conditions or impurity profiles. For example:
- Anti-inflammatory assays : Conflicting IC₅₀ values (e.g., 10 µM vs. 50 µM) may stem from varying LPS-induced inflammation models (RAW 264.7 vs. primary macrophages). Standardize cell lines and endotoxin sources .
- Cytotoxicity : Impurities like residual palladium (from synthesis) artificially inflate toxicity. Mitigate via chelating agents (e.g., DTPA washing) or ICP-MS quantification .
Cross-validate using orthogonal assays (e.g., enzymatic inhibition vs. cell viability) for robust conclusions.
Q. What strategies mitigate steric hindrance during functionalization of the methoxycarbonylphenyl group?
- Methodological Answer :
- Protecting groups : Temporarily mask the phenolic -OH with tert-butyldimethylsilyl (TBDMS) groups to reduce steric clash during ester hydrolysis or amidation .
- Microwave-assisted synthesis : Enhances reaction rates under high pressure, overcoming steric barriers (e.g., 150°C, 20 min for carboxylate coupling) .
- Enzymatic catalysis : Lipases (e.g., Candida antarctica) selectively modify esters without disturbing adjacent substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
